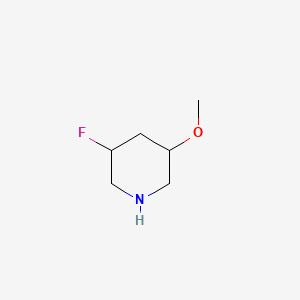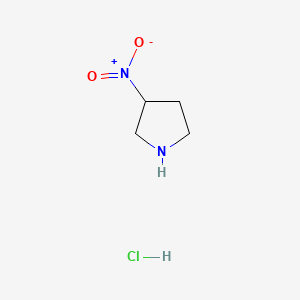
3-Nitropyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitropyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, which is a five-membered ring structure containing four carbon atoms and one nitrogen atom. The nitro group at the third position of the pyrrolidine ring and the hydrochloride salt form make this compound unique and significant in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyrrolidine hydrochloride typically involves the dipolar cycloaddition reaction of unstabilized azomethine ylides with nitro alkenes. This reaction is often carried out in a flow microreactor, which allows for precise control of reaction parameters and efficient heat and mass transfer . The reaction conditions usually involve the use of acid catalysts to activate the dipole precursor.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using modular flow reactors. These reactors facilitate the continuous flow of reactants and the use of immobilized scavengers to ensure high product purity . The use of flow chemistry technology enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Nitropyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydrogenated pyrrolidines, and various substituted pyrrolidines .
科学的研究の応用
3-Nitropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-nitropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .
類似化合物との比較
Pyrrolidine: A parent compound with a similar ring structure but without the nitro group.
Pyrrole: An aromatic analog with a five-membered ring containing one nitrogen atom.
Pyrrolizine: A fused ring system containing a pyrrolidine ring and a benzene ring.
Uniqueness: 3-Nitropyrrolidine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C4H9ClN2O2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC名 |
3-nitropyrrolidine;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c7-6(8)4-1-2-5-3-4;/h4-5H,1-3H2;1H |
InChIキー |
LWEUFVFHDQFEEH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


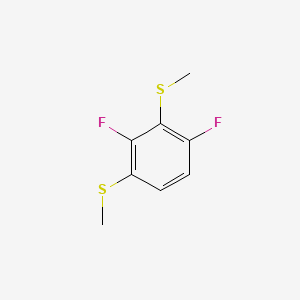

![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)



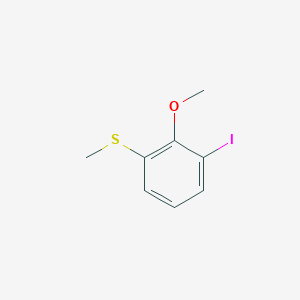
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)

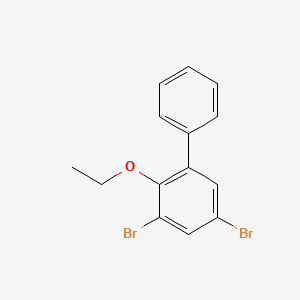
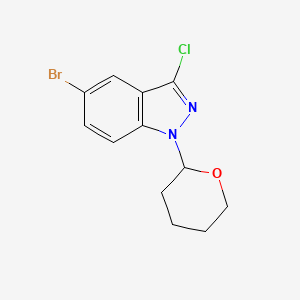
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
